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molecular formula C6H6N4 B027974 6-Hydrazinylnicotinonitrile CAS No. 104408-24-4

6-Hydrazinylnicotinonitrile

Cat. No. B027974
M. Wt: 134.14 g/mol
InChI Key: KPBJKEHFILEPQO-UHFFFAOYSA-N
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Patent
US08609698B2

Procedure details

90.3 g (1.8 mol) of hydrazine hydrate are added to 25.0 g (180.4 mmol) of 6-chloronicotinonitrile, and the mixture is stirred at a bath temperature of 100° C. for 15 min. The reaction mixture is cooled to RT, diluted with water and stirred at RT for 30 min. The precipitate formed is filtered off, the filter residue is washed with water and the crystals are air-dried for 24 h and recrystallized once from ethyl acetate.
Quantity
90.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Cl[C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][N:6]=1>O>[NH:2]([C:5]1[N:6]=[CH:7][C:8]([C:9]#[N:10])=[CH:11][CH:12]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
90.3 g
Type
reactant
Smiles
O.NN
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at a bath temperature of 100° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to RT
STIRRING
Type
STIRRING
Details
stirred at RT for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
the filter residue is washed with water
CUSTOM
Type
CUSTOM
Details
the crystals are air-dried for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
recrystallized once from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N(N)C1=CC=C(C=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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